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Compound of Interest

Compound Name: Benzyl 4-chlorophenyl ketone

Cat. No.: B156412 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

Benzyl 4-chlorophenyl ketone (also known as 4-Chlorodeoxybenzoin), a key intermediate in

various organic syntheses. This document is intended for researchers, scientists, and

professionals in drug development, offering a detailed examination of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights

provided herein are grounded in established spectroscopic principles and data from analogous

structures to offer a robust analytical framework.

Introduction
Benzyl 4-chlorophenyl ketone (CAS No: 1889-71-0, Molecular Formula: C₁₄H₁₁ClO,

Molecular Weight: 230.69 g/mol ) is a diaryl ketone with significant applications in synthetic

chemistry.[1][2] Accurate and thorough spectroscopic characterization is paramount for

confirming its identity, purity, and for tracking its transformations in chemical reactions. This

guide delves into the expected ¹H NMR, ¹³C NMR, IR, and MS data, providing both the

foundational knowledge and the practical interpretation necessary for laboratory applications.

Molecular Structure
The structure of Benzyl 4-chlorophenyl ketone consists of a benzoyl group attached to a

methylene bridge, which is in turn bonded to a 4-chlorophenyl group. This arrangement gives

rise to a unique spectroscopic fingerprint.

Figure 1: Molecular Structure of Benzyl 4-chlorophenyl ketone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For Benzyl 4-chlorophenyl ketone, both ¹H and ¹³C NMR provide critical

structural information.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 10-20 mg of Benzyl 4-chlorophenyl ketone in

0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR: Obtain the proton spectrum using a standard pulse sequence. Key parameters

include a spectral width of approximately 12 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider

spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans will be required

compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

¹H NMR Spectroscopy: Data and Interpretation
The ¹H NMR spectrum of Benzyl 4-chlorophenyl ketone is expected to show distinct signals

for the aromatic protons and the methylene protons.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.90 Doublet 2H

Protons ortho to the

carbonyl on the 4-

chlorophenyl ring

~7.45 Doublet 2H

Protons meta to the

carbonyl on the 4-

chlorophenyl ring

~7.20-7.35 Multiplet 5H
Protons of the benzyl

ring

~4.25 Singlet 2H
Methylene protons (-

CH₂-)

Interpretation:

The protons on the 4-chlorophenyl ring are expected to appear as two doublets due to ortho-

coupling. The electron-withdrawing effect of the carbonyl group deshields the ortho protons,

causing them to resonate at a lower field (~7.90 ppm) compared to the meta protons (~7.45

ppm).

The five protons of the unsubstituted benzyl ring will likely appear as a complex multiplet in

the range of 7.20-7.35 ppm.

The most characteristic signal is the singlet at approximately 4.25 ppm, corresponding to the

two methylene protons. This singlet is indicative of the -CO-CH₂-Ph moiety.

¹³C NMR Spectroscopy: Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Based

on predicted data and analysis of similar structures, the following chemical shifts are expected.
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Chemical Shift (δ, ppm) Assignment

~196.5 Carbonyl carbon (C=O)

~139.5
Quaternary carbon of the 4-chlorophenyl ring

attached to chlorine

~135.0
Quaternary carbon of the benzyl ring attached to

the methylene group

~134.5
Quaternary carbon of the 4-chlorophenyl ring

attached to the carbonyl group

~130.0
CH carbons ortho to the carbonyl on the 4-

chlorophenyl ring

~129.5 CH carbons of the benzyl ring

~129.0
CH carbons meta to the carbonyl on the 4-

chlorophenyl ring

~127.0
CH carbon para to the methylene group on the

benzyl ring

~45.5 Methylene carbon (-CH₂-)

Interpretation:

The carbonyl carbon is the most downfield signal, expected around 196.5 ppm.

The aromatic region will show several signals for the two different phenyl rings. The carbon

bearing the chlorine atom is significantly deshielded.

The methylene carbon will appear as an upfield signal at approximately 45.5 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
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Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated

Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Data Acquisition: The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

IR Data and Interpretation
Wavenumber (cm⁻¹) Intensity Assignment

~3060-3030 Medium Aromatic C-H stretch

~2920 Weak Aliphatic C-H stretch (-CH₂-)

~1685 Strong C=O (ketone) stretch

~1590, ~1490 Medium-Strong Aromatic C=C ring stretch

~1090 Strong C-Cl stretch

~830 Strong
C-H out-of-plane bend (para-

disubstituted ring)

~740, ~700 Strong
C-H out-of-plane bend

(monosubstituted ring)

Interpretation:

The most prominent peak will be the strong absorption around 1685 cm⁻¹, which is

characteristic of a conjugated ketone carbonyl stretch.

The presence of both monosubstituted and para-disubstituted aromatic rings is confirmed by

the C-H out-of-plane bending vibrations in the fingerprint region.

The C-Cl stretch is expected around 1090 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.
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Experimental Protocol: Mass Spectrometry Data
Acquisition

Sample Introduction: The sample can be introduced via direct infusion or through a gas

chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions

based on their mass-to-charge ratio (m/z).

Mass Spectrometry Data and Interpretation
m/z Proposed Fragment

230/232 [M]⁺ (Molecular ion)

139/141 [Cl-C₆H₄-CO]⁺ (4-chlorobenzoyl cation)

111/113 [Cl-C₆H₄]⁺ (4-chlorophenyl cation)

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺ (Phenyl cation)

Interpretation:

The molecular ion peak [M]⁺ is expected at m/z 230, with an isotopic peak [M+2]⁺ at m/z 232

of approximately one-third the intensity, which is characteristic of a compound containing one

chlorine atom.

The major fragmentation pathway is the alpha-cleavage of the bond between the carbonyl

group and the methylene bridge, leading to the formation of the stable 4-chlorobenzoyl

cation (m/z 139/141) and the benzyl radical.

Another significant fragmentation is the formation of the tropylium ion (m/z 91) from the

benzyl portion of the molecule.
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Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive analytical profile for

Benzyl 4-chlorophenyl ketone. The combination of NMR, IR, and Mass Spectrometry allows

for unambiguous identification and characterization. The key identifying features are the singlet

for the methylene protons in the ¹H NMR, the carbonyl signal in the ¹³C NMR, the strong

carbonyl absorption in the IR spectrum, and the characteristic molecular ion and fragmentation

pattern in the mass spectrum. This guide serves as a valuable resource for scientists working

with this compound, ensuring confidence in its structural identity and purity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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